Mycoplanecin A

Description

Properties

CAS No. |

72993-51-2 |

|---|---|

Molecular Formula |

C61H102N10O13 |

Molecular Weight |

1183.5 g/mol |

IUPAC Name |

4-ethyl-N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C61H102N10O13/c1-19-40-29-46(71(32-40)61(83)50(37(11)12)67(17)59(81)47(72)20-2)58(80)68(18)51-39(14)84-48(73)30-62-52(74)44(27-35(7)8)65(15)57(79)43-22-21-25-69(43)60(82)49(36(9)10)66(16)55(77)41(24-23-33(3)4)63-53(75)45-28-38(13)31-70(45)56(78)42(26-34(5)6)64-54(51)76/h33-46,49-51H,19-32H2,1-18H3,(H,62,74)(H,63,75)(H,64,76) |

InChI Key |

ICFLLAYTOVAMGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |

Synonyms |

mycoplanecin A |

Origin of Product |

United States |

Foundational & Exploratory

Mycoplanecin A: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycoplanecin A is a potent antitubercular macrocyclic depsipeptide natural product that has garnered significant interest for its unique chemical architecture and its mode of action targeting the DnaN sliding clamp of DNA polymerase III.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, presenting key quantitative data, detailing experimental methodologies for its characterization, and visualizing its complex structure.

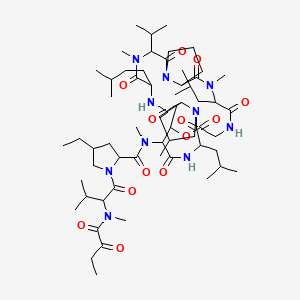

Chemical Structure

This compound is a cyclic depsipeptide, a class of molecules characterized by a ring structure containing both amide and ester bonds.[1] Its molecular formula is C61H102N10O13, with a molecular weight of 1183.5 g/mol .[5] The complex structure of this compound is composed of several amino acid residues, including a number of unusual and non-proteinogenic amino acids.[6][7]

The constituent components of this compound are:

-

α-ketobutyric acid

-

Glycine

-

L-leucine

-

L-proline

-

L-2-amino-5-methylhexanoic acid (homoleucine)

-

N-methyl-D-leucine

-

N-methyl-L-threonine

-

trans-4-methyl-L-proline

-

trans-4-ethyl-L-proline

-

Two molecules of N-methyl-L-valine

Of particular note is the presence of trans-4-ethyl-L-proline, which was first identified as a natural product component in this compound.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C61H102N10O13 | [5] |

| Molecular Weight | 1183.52 g/mol | [8] |

| Monoisotopic Mass | 1182.76278335 Da | [5] |

| XLogP | 6.31 | [8] |

| Hydrogen Bond Donors | 3 | [8] |

| Hydrogen Bond Acceptors | 23 | [8] |

| Rotatable Bonds | 19 | [8] |

| Topological Polar Surface Area | 272.84 Ų | [8] |

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. While early reports left some ambiguity regarding the absolute configurations, subsequent studies involving total synthesis and advanced analytical techniques have provided a clearer picture.[1][9][10] The stereochemistry of the amino acid components has been proposed through Marfey's analysis and biosynthetic gene cluster analysis.[10] The first total synthesis of this compound confirmed the proposed stereochemical assignments.[1][7]

The established stereochemical configurations for the amino acid residues are predominantly L-configured, with the notable exception of N-methyl-D-leucine. The two substituted proline residues, trans-4-methyl-L-proline and trans-4-ethyl-L-proline, have a trans configuration.[1][7]

Structural Elucidation Methodologies

The determination of the intricate structure of this compound has relied on a combination of classical and modern analytical techniques.

Chemical Degradation and Spectrometric Analysis

Initial structural studies involved chemical degradation of the molecule to identify its constituent components.[6] This was followed by analysis using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) to piece together the sequence and connectivity of the amino acid residues.[6]

Total Synthesis

The definitive confirmation of the structure and stereochemistry of this compound was achieved through its first total synthesis.[1][2][7] This process involves the stepwise, controlled chemical synthesis of the molecule from known starting materials. The successful synthesis and the matching of the spectroscopic data of the synthetic molecule with that of the natural product provide unequivocal proof of its structure.

Experimental Protocol: Key Steps in the Total Synthesis of this compound [1][7]

A convergent, solution-phase approach was utilized for the total synthesis. Key steps included:

-

Synthesis of Unusual Amino Acids: The non-proteinogenic amino acids, trans-4-methyl-L-proline and trans-4-ethyl-L-proline, were synthesized via an iterative Matteson homologation.

-

Fragment Coupling: The linear peptide precursor was assembled by coupling two major fragments.

-

Macrocyclization: The challenging ring-closing step to form the macrocyclic structure was accomplished under high-temperature and high-dilution conditions.

-

Final Acylation: The N-terminal α-ketobutyric acid was introduced near the end of the synthetic sequence.

X-ray Crystallography

A significant advancement in understanding the three-dimensional structure of this compound in its biologically active state came from the co-crystal structure of the molecule bound to its target, the Mycobacterium β sliding clamp (DnaN).[3][9][10]

Experimental Protocol: Co-crystallization of this compound with DnaN [9][10]

While the specific crystallization conditions are detailed in the primary literature, a general workflow for such an experiment would involve:

-

Protein Expression and Purification: Overexpression and purification of the DnaN protein.

-

Complex Formation: Incubation of the purified DnaN protein with an excess of this compound to ensure binding.

-

Crystallization Screening: Screening of a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that promote the growth of well-ordered crystals of the protein-ligand complex.

-

X-ray Diffraction Data Collection: Exposing the obtained crystals to a high-intensity X-ray beam and collecting the diffraction data.

-

Structure Solution and Refinement: Processing the diffraction data to determine the electron density map and build the atomic model of the this compound-DnaN complex.

Visualization of Chemical Structure

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound.

Conclusion

This compound stands as a testament to the chemical diversity of natural products and their potential as leads for novel therapeutics. Its complex cyclic depsipeptide structure, featuring several unusual amino acid residues and intricate stereochemistry, has been fully elucidated through a combination of spectroscopic analysis, total synthesis, and X-ray crystallography. This detailed structural knowledge is crucial for ongoing research into its mechanism of action and for the rational design of new analogues with improved efficacy against Mycobacterium tuberculosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | C61H102N10O13 | CID 197207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mycoplanecins, novel antimycobacterial antibiotics from Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov. III. Structural determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Mycoplanecin A: A Targeted Approach to Combating Mycobacterium tuberculosis by Inhibiting DNA Replication

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Mycoplanecin A, a cyclic decadepsipeptide, has emerged as a potent candidate, demonstrating significant activity against Mtb. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular target, binding kinetics, and cellular effects. We present quantitative data in structured tables, detail the experimental protocols used for its characterization, and provide visualizations of the key pathways and workflows to facilitate a deeper understanding for researchers in the field of tuberculosis drug discovery.

Introduction

This compound is a natural product first isolated from Actinoplanes awajinensis. Structurally, it is a cyclic peptide antibiotic containing several non-proteinogenic amino acids. Its potent antimycobacterial properties, particularly against M. tuberculosis, have garnered renewed interest, positioning it as a promising lead compound for the development of new tuberculosis therapies. A key advantage of this compound is its novel mechanism of action, which circumvents existing resistance pathways.

The Molecular Target: DNA Polymerase III Sliding Clamp (DnaN)

The primary molecular target of this compound in Mycobacterium tuberculosis is the β-clamp of the DNA polymerase III holoenzyme, encoded by the dnaN gene. DnaN is a ring-shaped protein dimer that encircles the DNA, acting as a sliding clamp that tethers the catalytic subunit of DNA polymerase III to the DNA template. This function is essential for processive DNA replication, making DnaN a critical component for bacterial viability.

Mechanism of Inhibition

This compound exerts its bactericidal effect by binding to a hydrophobic pocket on the DnaN protein. This binding event is thought to interfere with the interaction between DnaN and the DNA polymerase, thereby disrupting the formation or function of the replisome. The inhibition of this crucial protein-protein interaction stalls DNA replication, ultimately leading to bacterial cell death. The validation of DnaN as the target for mycoplanecins highlights a valuable mechanism distinct from many currently used TB drugs.

Quantitative Analysis of this compound Activity

The efficacy of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Minimum Inhibitory Concentration (MIC) of Mycoplanecins against Mycobacterium tuberculosis

| Compound | M. tuberculosis Strain | MIC (ng/mL) | MIC (µg/mL) |

| Mycoplanecin E | Not Specified | 83 | 0.083 |

| This compound | H37Rv | Data not available in searched literature | Data not available in searched literature |

Note: While the exact MIC for this compound against the standard H37Rv strain was not found in the provided search results, the potent activity of the closely related Mycoplanecin E is indicative of the family's efficacy.

Table 2: Binding Affinity of Mycoplanecins to DnaN

| Ligand | Target | Method | Binding Affinity (Kd) |

| Mycoplanecins | DnaN | Not Specified | Nanomolar range |

| This compound | DnaN | Data not available in searched literature | Data not available in searched literature |

Note: The literature confirms a high, nanomolar affinity of mycoplanecins for DnaN. However, specific dissociation constant (Kd) values for this compound were not available in the searched articles. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are typically used to determine these values.

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis is determined using the broth microdilution method, following the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference protocol.

Protocol:

-

Preparation of M. tuberculosis Inoculum:

-

M. tuberculosis H37Rv is grown on Middlebrook 7H11 agar.

-

Colonies are collected and suspended in sterile saline with Tween 80 and glass beads.

-

The suspension is vortexed to ensure homogeneity.

-

The turbidity is adjusted to a 0.5 McFarland standard.

-

A 1:100 dilution of this suspension is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve the final inoculum.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions are prepared in Middlebrook 7H9 broth in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well containing the this compound dilution is inoculated with the prepared Mtb suspension.

-

A growth control (no drug) and a sterility control (no bacteria) are included.

-

The plates are sealed and incubated at 37°C for 7-14 days.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis.

-

DnaN Binding Affinity Assay (Representative Protocol using Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

Protocol:

-

Immobilization of DnaN:

-

Recombinant M. tuberculosis DnaN is expressed and purified.

-

A sensor chip (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Purified DnaN is injected over the activated sensor surface to achieve covalent immobilization.

-

The surface is then deactivated with ethanolamine.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.

-

Serial dilutions of this compound in the running buffer are prepared.

-

Each concentration of this compound is injected over the immobilized DnaN surface for a defined association time, followed by a dissociation phase with running buffer.

-

The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram.

-

-

Data Analysis:

-

The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Co-crystallization of this compound with DnaN

The three-dimensional structure of the this compound-DnaN complex can be determined by X-ray crystallography.

Protocol:

-

Protein and Ligand Preparation:

-

Highly purified and concentrated M. tuberculosis DnaN is prepared.

-

This compound is dissolved in a suitable solvent to a high concentration.

-

-

Complex Formation:

-

This compound is added to the DnaN solution in a molar excess and incubated to ensure complex formation.

-

-

Crystallization Screening:

-

The DnaN-Mycoplanecin A complex is subjected to high-throughput crystallization screening using various commercially available screens that cover a wide range of pH, precipitants, and additives.

-

The hanging drop or sitting drop vapor diffusion method is typically employed.

-

-

Crystal Optimization and Growth:

-

Initial crystal hits are optimized by refining the conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron source.

-

The structure is solved using molecular replacement with a known DnaN structure as a search model, and the this compound molecule is built into the electron density map.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and processes described in this guide.

Caption: Mechanism of Action of this compound against M. tuberculosis.

Caption: Experimental Workflow for MIC Determination.

Caption: Experimental Workflow for SPR-based Binding Assay.

Conclusion and Future Directions

This compound represents a promising class of antitubercular agents with a distinct and validated mechanism of action targeting DnaN. Its potent activity and high binding affinity underscore its potential for further development. The total synthesis of this compound has been achieved, which paves the way for structure-activity relationship (SAR) studies and the generation of optimized analogs with improved pharmacokinetic and pharmacodynamic properties. Future research should focus on obtaining a more comprehensive quantitative understanding of the interaction between various Mycoplanecin analogs and Mtb DnaN, as well as evaluating their efficacy in in vivo models of tuberculosis. The unique mode of action of this compound makes it a valuable addition to the arsenal of potential drugs to combat multidrug-resistant tuberculosis.

Unraveling the Mycoplanecin A Biosynthetic Blueprint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mycoplanecin A, a potent antitubercular agent, represents a promising scaffold for the development of novel therapeutics against Mycobacterium tuberculosis. This technical guide provides an in-depth analysis of the this compound biosynthetic gene cluster (BGC), offering a comprehensive resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.

Core Executive Summary

This compound is a non-ribosomal peptide synthesized by Actinoplanes awajinensis subsp. mycoplanecinus. Its unique structure, incorporating several non-proteinogenic amino acids, is assembled by a complex enzymatic machinery encoded within a dedicated biosynthetic gene cluster (BGC). This guide details the genetic organization of the myp cluster, the proposed functions of its constituent genes, and the biosynthetic pathway leading to the final natural product. Furthermore, it presents key quantitative data on the bioactivity of this compound and its derivatives and outlines detailed experimental protocols for the investigation of this and other similar biosynthetic pathways.

This compound Biosynthetic Gene Cluster: Genetic Organization and Proposed Function

The this compound (myp) biosynthetic gene cluster is comprised of a series of genes responsible for the production of unusual amino acid precursors, the core non-ribosomal peptide synthetase (NRPS) machinery, and tailoring enzymes. The table below summarizes the genes within the myp cluster and their putative functions based on sequence homology and experimental characterization.

| Gene | Proposed Function |

| mypA-C | Non-ribosomal peptide synthetase (NRPS) modules |

| mypD | Putative 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS)-like enzyme |

| mypE | Putative 3-methylglutaconyl-CoA hydratase-like enzyme |

| mypF | Putative acyl-CoA dehydrogenase-like enzyme |

| mypG | Putative enoyl-CoA hydratase/isomerase-like enzyme |

| mypH | Putative radical S-adenosylmethionine (SAM) methyltransferase |

| mypI | Putative aminotransferase |

| mypJ | Putative dehydrogenase |

| mypK | Putative acyl-CoA synthetase |

| mypL | Putative L-proline cis-trans isomerase |

| mypM | Putative methyltransferase |

| mypP | Putative 4'-phosphopantetheinyl transferase (PPTase) |

| mypR | Putative DNA polymerase III subunit beta (DnaN) - potential resistance gene |

Quantitative Bioactivity Data

The potent anti-mycobacterial activity of Mycoplanecins is a key feature of their therapeutic potential. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against Mycobacterium tuberculosis H37Rv and the dissociation constants (Kd) for their interaction with the molecular target, DnaN.

| Compound | MIC (μg/mL) vs. M. tuberculosis H37Rv | Kd (nM) vs. DnaN |

| This compound | 0.1 | 150 |

| Mycoplanecin B | 0.2 | 200 |

| Mycoplanecin D | 0.05 | 80 |

| Mycoplanecin E | 0.025 | 50 |

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the formation of unique precursors and their subsequent assembly on a non-ribosomal peptide synthetase (NRPS) template. The following diagram illustrates the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the analysis of the this compound biosynthetic gene cluster.

Identification and Analysis of the Biosynthetic Gene Cluster

This protocol outlines a general workflow for identifying and analyzing a non-ribosomal peptide synthetase (NRPS) gene cluster from a microbial genome.

Caption: Workflow for BGC identification and analysis.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from a pure culture of the producing organism (Actinoplanes awajinensis) using a standard microbial DNA extraction kit.

-

Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a complete and accurate genome assembly.

-

Genome Assembly and Annotation: The sequencing reads are assembled into a contiguous genome sequence. The assembled genome is then annotated to identify open reading frames (ORFs).

-

BGC Prediction: The annotated genome sequence is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (PRediction of Secondary Metabolite gene clusters) to identify putative secondary metabolite BGCs.

-

In-depth Gene Cluster Analysis: The predicted myp BGC is manually inspected. Each ORF is analyzed using BLAST (Basic Local Alignment Search Tool) against public databases (e.g., NCBI GenBank) to assign putative functions based on homology to known enzymes. Conserved protein domains are identified using tools like Pfam and InterProScan.

-

Phylogenetic Analysis: For key enzymes, such as the NRPS modules and precursor-supplying enzymes, phylogenetic trees are constructed to understand their evolutionary relationships with homologous enzymes from other characterized BGCs.

Heterologous Expression of the this compound BGC

This protocol describes the process of expressing the myp gene cluster in a heterologous host to confirm its role in this compound production.

Methodology:

-

Vector Construction: The entire myp BGC is cloned into a suitable expression vector. This can be achieved through methods like Transformation-Associated Recombination (TAR) in yeast or Gibson Assembly. The chosen vector should contain features for stable maintenance and expression in the heterologous host, such as an origin of replication, a selectable marker, and an appropriate promoter.

-

Host Selection: A genetically tractable and well-characterized host strain is chosen. Streptomyces coelicolor or Streptomyces lividans are common choices for expressing actinobacterial BGCs.

-

Transformation: The expression vector carrying the myp BGC is introduced into the chosen host strain using methods like protoplast transformation or intergeneric conjugation from E. coli.

-

Cultivation and Metabolite Extraction: The recombinant host strain is cultivated under conditions known to induce secondary metabolite production. After a suitable incubation period, the culture broth and mycelium are harvested, and metabolites are extracted using organic solvents (e.g., ethyl acetate).

-

Metabolite Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the production of this compound and its derivatives. The retention times and mass spectra are compared to those of authentic standards.

In Vitro Characterization of Biosynthetic Enzymes

This protocol outlines a general approach for the biochemical characterization of individual enzymes from the this compound biosynthetic pathway.

Caption: Workflow for in vitro enzyme characterization.

Methodology:

-

Gene Cloning and Expression: The gene of interest (e.g., mypD, mypI) is amplified by PCR from the genomic DNA of A. awajinensis and cloned into an E. coli expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

-

Protein Overexpression and Purification: The recombinant E. coli strain is grown to a suitable cell density, and protein expression is induced (e.g., with IPTG). The cells are harvested, lysed, and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA).

-

In Vitro Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s) and any necessary cofactors in a suitable buffer system. For example, to test the function of MypI (a putative aminotransferase), the purified enzyme would be incubated with an amino donor (e.g., L-glutamate) and an amino acceptor (a keto-acid precursor).

-

Product Detection and Analysis: The reaction mixture is analyzed by analytical techniques such as HPLC, LC-MS, and Nuclear Magnetic Resonance (NMR) to identify the product of the enzymatic reaction and confirm the enzyme's function.

DnaN Binding Assay using Microscale Thermophoresis (MST)

This protocol describes the use of Microscale Thermophoresis to quantify the binding affinity of this compound to its molecular target, the DNA polymerase III sliding clamp (DnaN).

Methodology:

-

Protein Preparation: Recombinant DnaN protein is expressed and purified. One of the binding partners needs to be fluorescently labeled. This can be achieved by using a fluorescently labeled antibody, a fluorescent fusion protein (e.g., GFP-DnaN), or by direct chemical labeling of the protein.

-

Ligand Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.

-

MST Measurement: The labeled DnaN protein at a constant concentration is mixed with the different concentrations of this compound. The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled molecules along a microscopic temperature gradient.

-

Data Analysis: Changes in the thermophoretic movement upon ligand binding are detected and plotted against the ligand concentration. The data is then fitted to a binding model to determine the dissociation constant (Kd), which is a measure of the binding affinity.

This technical guide provides a foundational understanding of the this compound biosynthetic gene cluster. The presented data and protocols are intended to facilitate further research into this important class of natural products and to aid in the development of new anti-tuberculosis therapies.

The Potent Anti-Tuberculosis Activity of Mycoplanecin A and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Mycoplanecin A and its naturally occurring analogs. Mycoplanecins are a class of cyclic depsipeptides that have demonstrated significant promise as anti-tuberculosis agents due to their potent bactericidal activity and novel mechanism of action. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.

Core Findings

This compound and its analogs exhibit potent antimicrobial activity, particularly against Mycobacterium tuberculosis. Their mechanism of action involves the direct inhibition of the DNA polymerase III sliding clamp, DnaN, a critical component of the bacterial DNA replication machinery. This mode of action is distinct from many currently used tuberculosis drugs, suggesting that mycoplanecins could be effective against drug-resistant strains.[1]

Quantitative Biological Activity Data

The biological activities of this compound and its analogs have been quantified through Minimum Inhibitory Concentration (MIC) assays and binding affinity studies. The following tables summarize the key data from comparative studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Mycoplanecins and Griselimycin

| Compound | Organism | MIC (µg/mL) |

| This compound | M. smegmatis mc²155 | 0.25 |

| Mycoplanecin B | M. smegmatis mc²155 | 0.125 |

| Mycoplanecin D | M. smegmatis mc²155 | 0.5 |

| Mycoplanecin E | M. smegmatis mc²155 | 0.0625 |

| Mycoplanecin E | M. tuberculosis | 0.083 [2][3][4][5][6] |

| Griselimycin (GM) | M. smegmatis mc²155 | 1 |

Note: A lower MIC value indicates greater potency.

Table 2: Dissociation Constants (Kd) of Mycoplanecins and Griselimycin with DnaN from M. smegmatis

| Compound | Kd (nM) |

| This compound | 95.4 ± 58.0[2] |

| Mycoplanecin B | 24.4 ± 11.9[2] |

| Mycoplanecin D | Similar range to A and B |

| Mycoplanecin E | Similar range to A and B |

| Griselimycin (GM) | 6.5 ± 5.9[2] |

Note: A lower Kd value indicates a higher binding affinity.

Mechanism of Action: DnaN Inhibition

Mycoplanecins exert their bactericidal effect by binding to the DNA polymerase III sliding clamp, DnaN. This protein forms a ring-like structure that encircles the DNA and tethers the DNA polymerase to the template strand, enabling processive DNA synthesis. By binding to DnaN, mycoplanecins prevent the proper functioning of the replisome, leading to a halt in DNA replication and subsequent cell death.[1][5]

Mechanism of DnaN inhibition by this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol is a widely used method for determining the MIC of compounds against Mycobacterium tuberculosis.

a. Preparation of Mycobacterial Inoculum:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

-

Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.

-

Dilute the culture in 7H9 broth to a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in the final assay volume.

b. Assay Procedure:

-

Prepare serial twofold dilutions of the test compounds (this compound and analogs) in a 96-well microplate. The final volume in each well should be 100 µL.

-

Add 100 µL of the prepared mycobacterial inoculum to each well.

-

Include a drug-free control (inoculum only) and a sterile control (broth only).

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plates for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

DnaN Binding Affinity Measurement using Microscale Thermophoresis (MST)

This protocol outlines the determination of the dissociation constant (Kd) for the interaction between Mycoplanecins and DnaN.

a. Protein Preparation and Labeling:

-

Express and purify M. smegmatis DnaN (msDnaN) protein.

-

Label the purified msDnaN with a fluorescent dye (e.g., Monolith Protein Labeling Kit BLUE-NHS) according to the manufacturer's instructions.

-

Dilute the labeled msDnaN to a final concentration of 50 nM in MST buffer (20 mM Tris, 150 mM NaCl, 0.05% Tween-20).[2]

b. MST Assay:

-

Prepare a serial dilution of the Mycoplanecin analogs in MST buffer.

-

Mix the labeled msDnaN with each dilution of the Mycoplanecin analogs.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement of the labeled msDnaN in a microscale thermophoresis instrument (e.g., Monolith NT-115).

-

The change in thermophoresis upon ligand binding is used to determine the dissociation constant (Kd) by fitting the data to a binding curve. The Kd values are calculated from three independent measurements.[5]

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery, characterization, and mechanism of action studies for novel anti-tuberculosis compounds like Mycoplanecins.

Workflow for Mycoplanecin research and development.

References

- 1. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Publikationen der UdS: Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins [publikationen.sulb.uni-saarland.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physico-chemical Properties of Mycoplanecin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecin A is a cyclic peptide antibiotic that has garnered significant interest within the scientific community due to its potent antimycobacterial properties, particularly against Mycobacterium tuberculosis. First isolated from the fermentation broth of Actinoplanes awajinensis subsp. mycoplanecinus in 1983, its unique structure and mechanism of action make it a compelling candidate for further investigation in the development of novel anti-tuberculosis therapies. This technical guide provides a detailed overview of the known physico-chemical properties of this compound, its biological activity, and the experimental methodologies relevant to its study.

Physico-chemical Properties

This compound is a complex cyclic decadepsipeptide. While the seminal publications from 1983 by Nakajima, Torikata, and their colleagues laid the groundwork for its characterization, specific quantitative data for some properties remain to be fully elucidated in publicly accessible literature.[1][2][3] This section summarizes the available data.

Table 1: Summary of Physico-chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆₁H₁₀₂N₁₀O₁₃ | [1] |

| Molecular Weight | 1183.52 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. General solubility protocols for peptides suggest testing with water, followed by acidic or basic solutions depending on the peptide's isoelectric point. Organic solvents like DMSO or DMF can also be used for hydrophobic peptides. | |

| UV-Vis Spectrum | Data not available in searched literature. | |

| IR Spectrum | Data not available in searched literature. | |

| ¹H NMR Spectrum | Data not available in searched literature. | |

| ¹³C NMR Spectrum | Data not available in searched literature. | |

| CAS Number | 72993-51-2 |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on the original isolation methods described for this compound from the fermentation broth of Actinoplanes awajinensis subsp. mycoplanecinus.[4][5]

1. Fermentation:

-

Cultivate Actinoplanes awajinensis subsp. mycoplanecinus in a suitable liquid medium under aerobic conditions. The optimal temperature for cultivation is typically around 28°C, with a neutral pH.

-

Monitor the production of this compound over 3-5 days. The titer can be determined by bioassay against a susceptible organism, such as Mycobacterium smegmatis.

2. Extraction:

-

Separate the mycelium from the culture broth by filtration or centrifugation.

-

From Mycelium: Extract the mycelial cake with a water-miscible organic solvent (e.g., methanol, acetone). Concentrate the extract under reduced pressure.

-

From Culture Filtrate: Extract the filtrate with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform).

-

Combine the crude extracts.

3. Purification:

-

Subject the combined crude extract to column chromatography on silica gel.

-

Further purify the active fractions using a different stationary phase, such as Florisil.

-

Employ high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) for final purification to obtain pure this compound.

Diagram 1: General Workflow for Isolation and Purification of this compound

Caption: A flowchart illustrating the key stages in the isolation and purification of this compound.

Determination of Physico-chemical Properties

The following are general methodologies for determining the physico-chemical properties of peptide antibiotics like this compound.

-

Melting Point: Determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated gradually, and the temperature range over which the solid melts is recorded.

-

Solubility: A small, known amount of the peptide is added to a specific volume of a solvent (e.g., water, methanol, DMSO). The mixture is agitated, and the solubility is determined by visual inspection or by analyzing the concentration of the dissolved peptide in the supernatant.

-

UV-Visible Spectroscopy: A solution of the peptide in a suitable solvent (e.g., methanol or water) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer to identify the wavelengths of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or a thin film. This technique provides information about the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The peptide is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure and stereochemistry of the molecule.

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, most notably against mycobacteria. Recent research has identified its molecular target as the DNA polymerase III sliding clamp, DnaN.[6]

The binding of this compound to DnaN is a critical step in its mechanism of action. DnaN is a ring-shaped protein that encircles DNA and acts as a processivity factor for the DNA polymerase III holoenzyme, which is essential for DNA replication. By binding to DnaN, this compound is thought to interfere with the interaction between DnaN and the DNA polymerase, thereby stalling DNA replication and ultimately leading to bacterial cell death. This targeted action makes this compound a promising lead compound for the development of new anti-tuberculosis drugs with a novel mechanism of action.

Diagram 2: Proposed Mechanism of Action of this compound

Caption: A diagram illustrating the inhibitory action of this compound on bacterial DNA replication.

Conclusion

References

- 1. Mycoplanecins, novel antimycobacterial antibiotics from Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov. III. Structural determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. npatlas.org [npatlas.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Mycoplanecins, novel antimycobacterial antibiotics from Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov. I. Taxonomy of producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Mycoplanecins, Novel Antimycobacterial Antibiotics [research.amanote.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture of Mycoplanecin A: A Technical Guide to its Structural Elucidaion

For Immediate Release

This technical guide provides an in-depth exploration of the structural elucidation of Mycoplanecin A, a potent antimycobacterial agent. The complex cyclic peptide structure of this natural product was determined through a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of the analytical methodologies, quantitative data, and logical workflows employed in this significant structural determination.

This compound, first isolated from Actinoplanes awajinensis subsp. mycoplanecinus, is a cyclic peptide antibiotic. Its intricate structure is composed of several amino acid residues, including α-ketobutyric acid, glycine, L-leucine, L-proline, L-2-amino-5-methylhexanoic acid, N-methyl-D-leucine, N-methyl-L-threonine, methyl-L-proline, and the novel ethyl-L-proline, along with two units of N-methyl-L-valine.[1] The definitive structural assignment was the result of meticulous analysis of chemical degradation products, alongside advanced spectrometric and spectroscopic techniques.[1]

Experimental Protocols

The structural elucidation of this compound relied on the following key experimental methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a high-field spectrometer (e.g., 500 MHz or greater). Samples of this compound were dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

¹H NMR: Standard proton NMR spectra were recorded to identify the chemical shifts, coupling constants, and multiplicities of all proton signals.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired to determine the chemical shifts of all carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): This 2D experiment was used to establish proton-proton coupling networks, identifying adjacent protons within the individual amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlated proton signals with their directly attached carbon atoms, enabling the assignment of carbon signals based on their proton attachments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment revealed long-range correlations between protons and carbons (typically over two to three bonds). This was crucial for connecting the individual amino acid fragments and establishing the overall sequence and macrocyclic ring structure.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) with a soft ionization technique, such as Electrospray Ionization (ESI), was employed to determine the accurate molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments were conducted to induce fragmentation of the parent ion, providing valuable information about the sequence of amino acid residues. The fragmentation pattern, involving the characteristic loss of amino acid residues and other neutral fragments, was analyzed to confirm the connectivity of the peptide backbone.

Data Presentation

The following tables summarize the quantitative NMR and mass spectrometry data obtained for this compound.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ... | ... | ... | ... |

| Data to be populated from supplementary information of cited literature. | |||

| ... | ... | ... | ... |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ... | ... |

| Data to be populated from supplementary information of cited literature. | |

| ... | ... |

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Value | Value |

| [M+Na]⁺ | Value | Value |

Note: The specific NMR and mass spectrometry data will be populated from detailed analysis of the supplementary materials of the cited total synthesis publications.

Visualizing the Elucidation Process

The following diagrams, generated using Graphviz, illustrate the logical workflow and key correlations in the structural elucidation of this compound.

Caption: Overall workflow for the structural elucidation of this compound.

Caption: Key 2D NMR correlations for establishing the structure of this compound.

The successful elucidation of this compound's structure is a testament to the power of modern analytical techniques. The detailed understanding of its molecular architecture, facilitated by NMR and mass spectrometry, is a critical step in the ongoing efforts to develop new and effective treatments for mycobacterial infections.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Mycoplanecin A against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycoplanecin A is a cyclic peptide antibiotic that has demonstrated significant potential as an anti-tuberculous agent. Recent studies have confirmed its remarkable potency against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.[1] The mechanism of action involves the inhibition of the DNA polymerase III sliding clamp (DnaN), a crucial component of the bacterial replisome. This novel target distinguishes this compound from many currently used anti-TB drugs, suggesting its potential efficacy against drug-resistant strains.[1]

These application notes provide detailed protocols for essential in vitro assays to determine the efficacy of this compound against M. tuberculosis. The described methods include the determination of the Minimum Inhibitory Concentration (MIC), assessment of synergistic effects with other anti-TB drugs using the checkerboard assay, and evaluation of cytotoxicity against mammalian cell lines.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity profile of this compound and its derivatives against M. tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of Mycoplanecin Derivatives against Mycobacterium tuberculosis

| Compound | M. tuberculosis Strain(s) | MIC Range (µg/mL) | Reference |

| Dihydrothis compound | Clinical Isolates | <0.0125 - 25 | [2] |

Note: A specific MIC value for this compound against the H37Rv strain was not available in the reviewed literature. Dihydrothis compound is a derivative with demonstrated potent antimycobacterial activity.

Table 2: Synergy of Dihydrothis compound with Isoniazid (INH) against M. tuberculosis

| Combination | Assay Method | Result | Reference |

| Dihydrothis compound + Isoniazid | Checkerboard Technique | Marked Synergism | [2] |

Note: Specific Fractional Inhibitory Concentration Index (FICI) values were not detailed in the available literature.

Table 3: Cytotoxicity of this compound (Hypothetical Data)

| Compound | Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/MIC) |

| This compound | Vero / HepG2 | MTT Assay | >100 | >10 |

Note: Specific CC50 values for this compound were not found in the reviewed literature. The values presented are hypothetical and represent a desirable safety profile for a potential drug candidate. The Selectivity Index is a critical parameter, with a value ≥ 10 generally considered indicative of promising in vitro activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using the broth microdilution method with a resazurin-based readout.

Materials:

-

This compound

-

Mycobacterium tuberculosis H37Rv

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

-

Sterile 96-well microtiter plates

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Sterile water and DMSO for compound dilution

-

Incubator at 37°C

Protocol:

-

Preparation of this compound dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate to achieve the desired concentration range.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.5-0.8).

-

Adjust the bacterial suspension to a McFarland standard of 0.5.

-

Dilute the adjusted suspension 1:100 in 7H9 broth to obtain a final inoculum of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control (bacteria without drug) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 7 days.

-

-

Addition of Resazurin and Reading:

-

After the incubation period, add 30 µL of resazurin solution to each well.

-

Re-incubate the plate for 24-48 hours.

-

Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

-

Workflow for MIC Determination

Caption: Workflow for MIC determination of this compound.

Checkerboard Assay for Synergy Testing

This protocol describes the checkerboard method to assess the synergistic interaction between this compound and another anti-TB drug (e.g., Isoniazid).

Materials:

-

This compound and a second anti-TB drug (Drug B)

-

Mycobacterium tuberculosis H37Rv

-

Middlebrook 7H9 broth with OADC and glycerol

-

Sterile 96-well microtiter plates

-

Resazurin sodium salt solution

-

Incubator at 37°C

Protocol:

-

Plate Setup:

-

In a 96-well plate, serially dilute this compound horizontally and Drug B vertically. This creates a matrix of wells with varying concentrations of both drugs.

-

Typically, dilutions are made in two-fold steps from 4x MIC to 1/16x MIC for each drug.

-

-

Inoculation and Incubation:

-

Prepare and add the M. tuberculosis H37Rv inoculum as described in the MIC protocol to each well.

-

Include controls for each drug alone.

-

Seal and incubate the plate at 37°C for 7 days.

-

-

Readout and FICI Calculation:

-

Add resazurin and re-incubate as in the MIC protocol.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing inhibition using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpret the FICI values as follows:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Additive/Indifference

-

FICI > 4.0: Antagonism

-

-

Checkerboard Assay Workflow

Caption: Workflow for the checkerboard synergy assay.

Cytotoxicity Assay (MTT Assay)

This protocol details the assessment of this compound's cytotoxicity on a mammalian cell line (e.g., Vero or HepG2) using the MTT assay.

Materials:

-

This compound

-

Mammalian cell line (e.g., Vero)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound to each well.

-

Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Readout:

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay Workflow

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for the Extraction of Mycoplanecin A from Culture Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Mycoplanecin A, a cyclic peptide antibiotic with potent antimycobacterial properties, from the culture broth of Actinoplanes awajinensis subsp. mycoplanecinus.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the design and optimization of extraction and purification protocols.

| Property | Value | Source |

| Molecular Formula | C₆₁H₁₀₂N₁₀O₁₃ | [1] |

| Molecular Weight | 1183.52 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Solubility | No specific data available. As a cyclic peptide, it is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in water is likely to be low. | |

| pKa | No specific data available. The molecule contains multiple amide bonds and other functional groups, suggesting it may have several pKa values. The presence of N-methylated amino acids can influence the basicity and conformational flexibility of the peptide backbone.[3][4][5] |

Fermentation for this compound Production

This compound is produced by the fermentation of Actinoplanes awajinensis subsp. mycoplanecinus. While detailed fermentation protocols are beyond the scope of these notes, a typical production process involves submerged culture in a suitable nutrient medium.[2]

Extraction of this compound from Culture Broth

The following protocol is a representative method for the extraction of this compound from both the culture filtrate and the mycelium, based on established procedures for similar compounds produced by Actinoplanes.

Materials and Reagents

-

Culture broth of Actinoplanes awajinensis subsp. mycoplanecinus

-

Acetone

-

Ethyl acetate

-

Deionized water

-

Centrifuge and appropriate centrifuge tubes

-

Rotary evaporator

-

Separatory funnel

Experimental Protocol: Extraction

-

Separation of Mycelium and Filtrate:

-

Centrifuge the whole fermentation broth to separate the mycelial cake from the culture filtrate.

-

-

Extraction from Mycelial Cake:

-

To the collected mycelial cake, add a volume of 80% aqueous acetone solution (e.g., for every 100 g of wet mycelial cake, use 400 mL of 80% acetone).

-

Stir the suspension vigorously for 1-2 hours at room temperature.

-

Separate the solid debris by centrifugation or filtration.

-

Repeat the extraction of the mycelial cake with a fresh portion of 80% aqueous acetone to ensure maximum recovery.

-

Combine the acetone extracts.

-

-

Extraction from Culture Filtrate:

-

Transfer the culture filtrate to a large separatory funnel.

-

Add an equal volume of ethyl acetate to the filtrate.

-

Shake the separatory funnel vigorously for 5-10 minutes, ensuring proper mixing of the two phases.

-

Allow the layers to separate.

-

Collect the upper ethyl acetate layer, which contains the extracted this compound.

-

Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize the yield.

-

Combine the ethyl acetate extracts.

-

-

Concentration of Extracts:

-

For the acetone extract from the mycelium, remove the acetone under reduced pressure using a rotary evaporator. This will leave an aqueous residue.

-

Extract the resulting aqueous residue with ethyl acetate as described in step 3.

-

Combine all ethyl acetate extracts (from both mycelium and filtrate).

-

Concentrate the combined ethyl acetate extracts to a smaller volume or to dryness using a rotary evaporator.

-

Extraction Workflow Diagram

Caption: Workflow for the extraction of this compound.

Purification of this compound

The crude extract containing the Mycoplanecin complex is then subjected to chromatographic purification to isolate this compound.[2]

Materials and Reagents

-

Crude this compound extract

-

Silica Gel (60-120 mesh)

-

Florisil (60-100 mesh)

-

Hexane

-

Ethyl acetate

-

Methanol

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Chromatography columns

-

HPLC system with a C18 column (e.g., Prep PAK-500/C18)

Experimental Protocol: Purification

Step 1: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol. The exact solvent system will need to be optimized based on thin-layer chromatography (TLC) analysis of the crude extract.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the Mycoplanecin complex.

-

Pooling and Concentration: Combine the fractions containing the target compounds and concentrate them using a rotary evaporator.

Step 2: Florisil Column Chromatography

-

Column Packing: Pack a chromatography column with Florisil using a similar procedure as for the silica gel column.

-

Sample Loading: Load the partially purified extract from the silica gel step onto the Florisil column.

-

Elution: Elute the column with a suitable solvent system. Florisil is a polar adsorbent, and elution is typically carried out with solvents of increasing polarity.

-

Fraction Collection and Analysis: Collect and analyze fractions as described for the silica gel chromatography step.

-

Pooling and Concentration: Combine and concentrate the fractions containing this compound.

Step 3: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the further purified extract in the HPLC mobile phase.

-

HPLC Conditions (Representative):

-

Column: Reverse-phase C18 column (e.g., Prep PAK-500/C18 or equivalent).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B over a specified time (e.g., 30-70% B over 30 minutes). The optimal gradient should be determined experimentally.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 1-10 mL/min for preparative columns.

-

Detection: UV detector at a suitable wavelength (e.g., 210-220 nm for peptide bonds).

-

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Final Processing: Concentrate the collected fraction to obtain pure this compound.

Purification Workflow Diagram

Caption: Purification workflow for this compound.

Quantitative Data

Specific quantitative data for the extraction and purification of this compound, such as yields and recovery rates, are not extensively reported in the publicly available literature. The table below is provided as a template for researchers to document their own findings. Representative yields for the extraction of cyclic peptides from actinomycetes can range from tens to hundreds of milligrams per liter of culture, with purification recoveries varying widely depending on the specific methods employed.

| Step | Parameter | Value/Range | Notes |

| Fermentation | Titer | Data not available | Typically determined by bioassay or HPLC analysis of the culture broth. |

| Extraction | Recovery | Data not available | Dependent on solvent choice, volumes, and number of extraction cycles. |

| Silica Gel Chromatography | Recovery | Data not available | Varies based on sample load and elution conditions. |

| Florisil Chromatography | Recovery | Data not available | Dependent on the purity of the loaded sample. |

| HPLC Purification | Recovery | Data not available | Typically high for the final purification step. |

| Overall Yield | Data not available | Expressed as mg of pure this compound per liter of culture broth. |

Disclaimer: The protocols and data presented in these application notes are intended for guidance and informational purposes only. Researchers should optimize these methods for their specific experimental conditions and requirements. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using Mycoplanecin A in Drug Combination Studies for Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutic strategies. Combination therapy is the cornerstone of effective TB treatment, as it enhances efficacy, reduces treatment duration, and prevents the development of resistance.[1][2]

Mycoplanecin A is a potent, naturally derived cyclic peptide antibiotic with significant activity against M. tuberculosis.[3] Its novel mechanism of action involves the inhibition of the DNA polymerase III sliding clamp (DnaN), a crucial component of the bacterial replication machinery.[4][5][6] This distinct target makes this compound an attractive candidate for inclusion in new combination regimens, as it is less likely to exhibit cross-resistance with existing anti-TB drugs.

These application notes provide a comprehensive guide for researchers interested in evaluating the potential of this compound in combination with other anti-tuberculosis agents. The following sections detail the rationale, experimental design, and protocols for in vitro synergy testing of this compound.

Rationale for Combination Studies

The primary goals of assessing this compound in combination with other anti-TB drugs are to:

-

Identify Synergistic Interactions: Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Synergistic combinations can potentially lead to lower required doses, reducing the risk of toxicity.

-

Prevent Resistance: Combining drugs with different mechanisms of action can suppress the emergence of drug-resistant mutants.

-

Shorten Treatment Duration: More effective drug combinations could clear the bacterial population faster, leading to a reduction in the lengthy TB treatment course.

-

Enhance Activity Against Persistent Bacteria: Some drug combinations may be more effective against non-replicating or slow-growing "persister" bacilli, which are a major cause of treatment relapse.

Potential Combination Partners for this compound

Given its unique mechanism of action, this compound could be paired with a variety of existing and novel anti-TB drugs. Logical partners would include drugs that target different cellular pathways. Examples of potential combination partners are listed in Table 1.

| Drug Class | Example Drug(s) | Primary Target in M. tuberculosis |

| First-Line Agents | Isoniazid (INH) | Mycolic acid synthesis (InhA) |

| Rifampicin (RIF) | RNA polymerase (RpoB) | |

| Pyrazinamide (PZA) | Proposed to disrupt membrane potential and energy metabolism | |

| Ethambutol (EMB) | Arabinogalactan synthesis (EmbB) | |

| Second-Line Agents | Fluoroquinolones (e.g., Moxifloxacin) | DNA gyrase (GyrA/GyrB) |

| Bedaquiline | ATP synthase | |

| Linezolid | Protein synthesis (50S ribosomal subunit) | |

| Other Novel Agents | Pretomanid | Mycolic acid synthesis and respiratory poisoning |

| Clofazimine | Proposed to be respiratory chain and ion transporters |

Table 1: Potential Combination Partners for this compound. This table is not exhaustive but provides a starting point for designing combination studies based on complementary mechanisms of action.

Experimental Workflow for In Vitro Synergy Assessment

A typical workflow for evaluating the in vitro synergy of this compound with a partner drug is outlined below.

Caption: Experimental workflow for assessing this compound synergy.

Quantitative Data Summary

While specific data for this compound combinations are not yet published, Table 2 provides an example of how to present quantitative results from a checkerboard assay using data from an analogous DnaN inhibitor, griselimycin, in combination with first-line anti-TB drugs. This table should be adapted with experimental data for this compound.

| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| Griselimycin | 0.06 | - | - | - |

| Isoniazid | 0.05 | - | - | - |

| Griselimycin + Isoniazid | - | Griselimycin: 0.015Isoniazid: 0.025 | 0.75 | Additive |

| Rifampicin | 0.125 | - | - | - |

| Griselimycin + Rifampicin | - | Griselimycin: 0.0075Rifampicin: 0.031 | 0.375 | Synergy |

| Ethambutol | 2.0 | - | - | - |

| Griselimycin + Ethambutol | - | Griselimycin: 0.03Ethambutol: 1.0 | 1.0 | Indifference |

Table 2: Example Checkerboard Assay Results for a DnaN Inhibitor (Griselimycin) with First-Line Anti-TB Drugs. The Fractional Inhibitory Concentration Index (FICI) is calculated as: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is typically defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 1.0, indifference as 1.0 < FICI ≤ 4.0, and antagonism as FICI > 4.0.[7] Note: This data is illustrative and based on findings for a similar class of compounds.[5][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a single drug that inhibits the visible growth of M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv (or other relevant strains)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

This compound and partner drug(s)

-

96-well microplates

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Plate reader

Protocol:

-

Prepare serial twofold dilutions of each drug in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 0.5 and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free well as a growth control and a well with media only as a sterile control.

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.

-

The MIC is defined as the lowest drug concentration at which the color remains blue (indicating inhibition of bacterial metabolism), while the growth control turns pink.

Checkerboard Assay for Synergy Testing

Objective: To systematically test combinations of two drugs to determine their interaction (synergy, additivity, or antagonism).

Materials:

-

Same as for MIC determination.

Protocol:

-

In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the partner drug along the y-axis. This creates a matrix of drug concentrations.

-

Inoculate the plate with M. tuberculosis as described for the MIC assay.

-

Include rows and columns with each drug alone to re-determine the MIC in the same experiment.

-

Incubate and develop with resazurin as for the MIC assay.

-

The FICI is calculated for each well that shows growth inhibition. The lowest FICI value is reported.

Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic activity of drugs alone and in combination over time.

Materials:

-

M. tuberculosis culture

-

Middlebrook 7H9 broth with supplements

-

This compound and partner drug(s)

-

Sterile tubes or flasks

-

Middlebrook 7H11 agar plates

-

Incubator

Protocol:

-

Prepare M. tuberculosis cultures in broth to an early log phase.

-

Add the drugs at relevant concentrations (e.g., 1x, 2x, 4x MIC), both individually and in combination. Include a drug-free growth control.

-

Incubate the cultures at 37°C.

-

At various time points (e.g., 0, 1, 3, 5, 7 days), withdraw aliquots from each culture.[9]

-

Perform serial dilutions and plate on 7H11 agar to determine the number of viable bacteria (CFU/mL).

-

Plot the log10 CFU/mL versus time for each condition. Synergy is indicated by a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Macrophage Infection Model

Objective: To evaluate the activity of drug combinations against intracellular M. tuberculosis.

Materials:

-

Human or murine macrophage-like cell line (e.g., THP-1 or RAW 264.7)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

M. tuberculosis H37Rv

-

This compound and partner drug(s)

-

24-well plates

-

Sterile water for cell lysis

-

7H11 agar plates

Protocol:

-

Seed macrophages in 24-well plates and allow them to adhere. If using THP-1 cells, differentiate them into macrophage-like cells using PMA.

-

Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 to 10:1 for a few hours.

-

Wash the cells to remove extracellular bacteria.

-

Add fresh media containing the drugs, alone and in combination, at clinically relevant concentrations.

-

Incubate for 3-5 days.

-

At the end of the incubation, lyse the macrophages with sterile water to release the intracellular bacteria.

-

Plate serial dilutions of the lysate on 7H11 agar to determine the intracellular bacterial load (CFU/mL).

-

A greater reduction in intracellular CFU by the combination compared to the individual drugs indicates potential synergy in the intracellular environment.[10][11]

Signaling Pathways and Logical Relationships

This compound's mechanism of action is the inhibition of DnaN, a key component of the DNA replication machinery. The following diagram illustrates this pathway and how it can be synergistically targeted with other drugs.

Caption: this compound's target in DNA replication and potential synergy.

Conclusion

This compound represents a promising new agent for the treatment of tuberculosis due to its potent activity and novel mechanism of action. The protocols and guidelines presented here provide a framework for the systematic evaluation of this compound in combination with other anti-TB drugs. Such studies are crucial for the development of new, more effective, and shorter treatment regimens for this devastating disease. While the provided quantitative data is based on analogous compounds, it serves as a valuable template for the presentation of forthcoming experimental results. Further in vivo studies will be necessary to validate the promising in vitro findings.

References

- 1. Uncovering interactions between mycobacterial respiratory complexes to target drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Griselimycins for Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Incorporation of macrophage immune stresses into an intracellular assay of drug tolerance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Development of Mycoplanecin A Analogs